3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold with a thioxo (C=S) group at position 2, a chloro substituent at position 7, and a benzamide moiety linked via a phenethylamine chain.
Properties
CAS No. |
422529-37-1 |
|---|---|
Molecular Formula |
C23H18ClN3O2S |
Molecular Weight |
435.93 |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |
InChI Key |
ZZRQCXUJIVBNRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a member of the quinazoline family, recognized for its diverse biological activities, particularly in oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a quinazolinone core with notable thioxo and chloro substituents, which enhance its pharmacological properties. The synthesis typically involves the reaction of isatoic anhydrides or anthranilic acid with amines, followed by cyclization with carbon disulfide and bases like potassium hydroxide to form the desired thioxoquinazolinone derivatives .
Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of various kinases, particularly polo-like kinase 1 (Plk1). Plk1 is often overexpressed in cancer cells, making it a significant target for cancer therapy. The thioxo group in the compound has been linked to enhanced inhibitory potency against Plk1, suggesting its potential utility in reducing tumor growth and proliferation .
Anti-Cancer Properties
Research indicates that compounds similar to This compound exhibit significant anti-cancer effects. For instance, studies have shown that modifications on the quinazoline scaffold can lead to varying degrees of inhibition against Plk1, highlighting the importance of structural features for activity .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, assays conducted on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines showed that related compounds significantly reduced cell viability and induced apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways such as AKT and ERK .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to This compound :
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinazoline Derivative | Fluorine substitution on quinazoline | Anticancer |
| Benzamide Inhibitor | Amide linkage without thioxo | Kinase inhibition |
| Thiazole-based Compound | Different heterocycle structure | Varies by specific compound |
This comparison illustrates how structural modifications can influence biological activity, particularly in terms of anticancer efficacy.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives:
- Inhibition of Plk1 : A study demonstrated that a series of quinazoline derivatives could inhibit Plk1 effectively in ELISA assays. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline ring were critical for binding affinity and inhibitory potency .
- Anti-inflammatory Effects : Compounds related to This compound have also shown potential anti-inflammatory properties. For example, certain derivatives significantly reduced levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models, suggesting broader therapeutic applications beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences:
Core Modifications: The 2-thioxo group in the target compound replaces the 2-oxo group in analogs like 3f and 3k. The 7-chloro substituent introduces steric and electronic effects distinct from the 6-fluoro group in compound 3k or unsubstituted cores in RSV inhibitors .
Amide Linker Variations: The phenethyl chain in the target compound differs from the 3-methoxypropyl group in RSV inhibitors (), likely altering lipophilicity (logP) and membrane permeability.
Physical Properties :
- Melting points for analogs range from 207–288°C, influenced by hydrogen bonding (oxo/thioxo groups) and aromatic stacking (phenethyl). The target compound’s melting point is expected to fall within this range but may be higher due to the chloro substituent’s polarizability .
Q & A
Q. What validation protocols ensure reproducibility in biological assays across different research groups?
- Methodological Answer :
- Blinded experiments : Assign compound codes to prevent bias in data interpretation.
- Inter-lab collaboration : Share standardized protocols (e.g., ATCC cell culture guidelines) and reference datasets.
- Quality control : Include internal controls (e.g., untreated cells, solvent-only wells) in every assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
